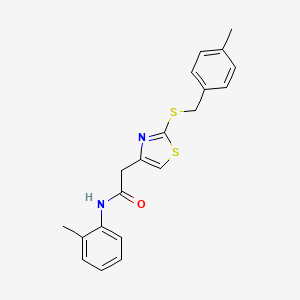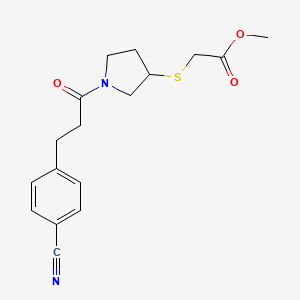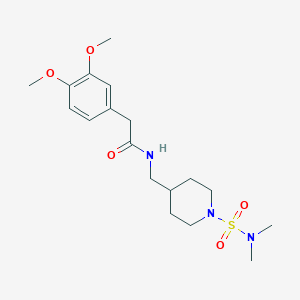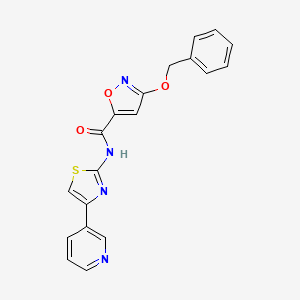![molecular formula C17H15ClN2O3S2 B2826081 4-(benzenesulfonyl)-5-chloro-N-[(2-methoxyphenyl)methyl]-1,3-thiazol-2-amine CAS No. 736169-41-8](/img/structure/B2826081.png)
4-(benzenesulfonyl)-5-chloro-N-[(2-methoxyphenyl)methyl]-1,3-thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(benzenesulfonyl)-5-chloro-N-[(2-methoxyphenyl)methyl]-1,3-thiazol-2-amine” is a complex organic molecule that contains several functional groups, including a benzenesulfonyl group, a chloro group, a methoxyphenyl group, and a thiazol-2-amine group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through nucleophilic substitution reactions . For example, a benzenesulfonyl chloride could react with an appropriate amine to form the benzenesulfonyl group .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of several functional groups. The benzenesulfonyl and methoxyphenyl groups are aromatic, and the thiazol-2-amine group contains a heterocyclic ring .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the benzenesulfonyl group could undergo reactions with nucleophiles, and the chloro group could be displaced in a nucleophilic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the benzenesulfonyl and methoxyphenyl groups could influence its solubility and reactivity .Aplicaciones Científicas De Investigación
Antifungal Activity:
This compound has been investigated for its antifungal properties. In a study by Sławiński et al., novel N-[imino-(1-oxo-(1H)-phthalazin-2-yl)methyl]-benzenesulfonamide derivatives were synthesized. These derivatives demonstrated significant growth-inhibitory activity against yeast-like fungi isolated from the oral cavity and respiratory tract of patients with candidiasis. Notably, their activity was comparable to or even superior to that of the reference drug fluconazole .
Human Neutrophil Elastase (hNE) Inhibition:
Researchers have explored benzenesulfonic acid derivatives as potential inhibitors of hNE. Compound 4f, a derivative of benzenesulfonic acid, showed moderate inhibitory activity against hNE. This line of investigation is relevant for the treatment of Acute Respiratory Distress Syndrome (ARDS) .
Eco-Friendly Synthesis of Quinoline Derivatives:
A novel synthesis method has been developed for 3-((benzo[d]thiazol-2-ylamino)(phenyl)methyl)-4-hydroxy-1-methylquinolin-2(1H)-one derivatives. This eco-friendly protocol involves a one-pot C–C and C–N bond-forming strategy, using 4-hydroxy-1-methylquinolin-2(1H)-one, 2-aminobenzothiazole, and aromatic aldehydes in an aqueous solvent without any metal catalyst .
Regioselective Synthesis of Thiophene Derivatives:
The synthesis of 2-methyl-4-(4-trifluoromethylphenyl)-thiophene involves the reaction of 4-(trifluoromethyl)benzenesulfonyl chloride with 2-methylthiophene. This regioselective approach provides access to functionalized thiophenes, which have applications in materials science and organic synthesis .
Safety and Hazards
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as benzimidazole molecules, have been found to be effective against various strains of microorganisms .
Mode of Action
It’s worth noting that similar compounds have been used in the development of new antibacterial agents that have a mechanism of action different from traditional antibiotics .
Biochemical Pathways
Similar compounds have been found to interact with key functional proteins in bacterial cell division, such as ftsz .
Result of Action
Similar compounds have shown potent antimicrobial activity in in vitro studies .
Propiedades
IUPAC Name |
4-(benzenesulfonyl)-5-chloro-N-[(2-methoxyphenyl)methyl]-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3S2/c1-23-14-10-6-5-7-12(14)11-19-17-20-16(15(18)24-17)25(21,22)13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOMCCGBISQUBML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC2=NC(=C(S2)Cl)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(benzenesulfonyl)-5-chloro-N-[(2-methoxyphenyl)methyl]-1,3-thiazol-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

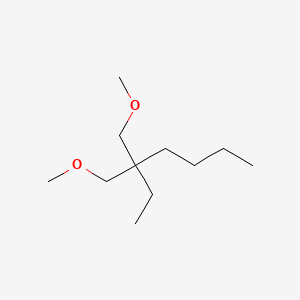

![6-(3,4-Dimethylphenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2826001.png)
![N-[[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2826002.png)
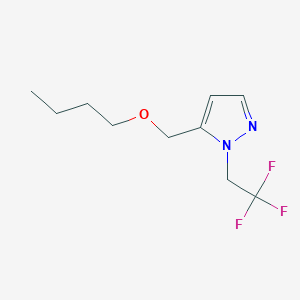
![2-(2-Furyl)-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B2826004.png)
![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2826005.png)
